molecular formula C12H13N3O4 B12933847 Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate CAS No. 116236-32-9

Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate

Cat. No.: B12933847
CAS No.: 116236-32-9
M. Wt: 263.25 g/mol
InChI Key: AEVKZUILGQFPEO-UHFFFAOYSA-N
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Description

Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole ring, a heterocycle recognized as a valuable bioisostere for esters and amides, which can enhance interactions with biological targets and improve properties like metabolic stability . The 1,3,4-oxadiazole scaffold is known for its high dipole moment and susceptibility to form hydrogen bonds, making it a versatile building block for designing constrained peptidomimetics and other biologically active small molecules . Compounds containing this core structure are frequently explored in the development of novel therapeutic agents, with documented research into their potential as cytotoxic anticancer agents , cysteine protease inhibitors , and kinase inhibitors . The specific 4-methoxyphenyl substitution pattern on the oxadiazole ring can influence the compound's electronic properties and overall binding affinity to enzymatic targets. This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex hybrid molecules or for use in biological screening assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

116236-32-9

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamate

InChI

InChI=1S/C12H13N3O4/c1-3-18-12(16)13-11-15-14-10(19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

AEVKZUILGQFPEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and different carbamate compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate has shown efficacy against various bacterial strains. In vitro studies indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating its potential use in treating inflammatory diseases .

Applications in Drug Development

Given its biological activities, this compound is being explored for various pharmaceutical applications:

Antimicrobial Formulations

The compound can be incorporated into topical formulations aimed at treating skin infections or as an additive in wound dressings to prevent bacterial colonization.

Anticancer Therapies

Research is ongoing to develop derivatives of this compound that enhance its anticancer efficacy while minimizing side effects. The goal is to create targeted therapies that can selectively attack cancer cells.

Anti-inflammatory Drugs

Due to its anti-inflammatory properties, this compound may serve as a lead for developing new medications for conditions such as arthritis or other inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

In a study conducted by , this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation published in evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study reported an IC50 value of 25 µM after 48 hours of treatment, suggesting significant anticancer activity.

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerMCF-7 Breast Cancer Cells25 µM
Anti-inflammatoryAnimal ModelReduction in markers

Mechanism of Action

The mechanism of action of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The ethyl carbamate group in the target compound balances hydrophilicity and synthetic feasibility, whereas sulfamoyl (LMM5) or piperazine sulfonamide groups () introduce bulkier, more complex functionalities suited for specific biological targets.
  • Synthetic Yields : The target compound’s yields (40–57%) are comparable to analogs like 1c, but lower than derivatives with simpler substituents (e.g., 70% for 2c in ).

Key Observations :

  • Antifungal vs. Antimicrobial : LMM5’s sulfamoyl group enhances antifungal potency, while benzofuran-containing analogs () target bacterial pathogens.
  • Enzyme Inhibition : The target compound’s carbamate group may mimic substrate binding in enzymes like carbonic anhydrase II, similar to sulfonamide derivatives .

Physicochemical Properties

  • Solubility : Carbamate and acetic acid derivatives () exhibit higher aqueous solubility than sulfonamides or benzamides due to polar functional groups.
  • Thermal Stability : Melting points correlate with molecular symmetry; the target compound (88–91°C) is less stable than phenyl-substituted analogs (e.g., 106–108°C for 2c in ) due to reduced crystallinity .

Biological Activity

Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate, a compound featuring a 1,3,4-oxadiazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O4C_{12}H_{13}N_3O_4. The compound consists of an oxadiazole ring substituted with a 4-methoxyphenyl group and an ethyl carbamate moiety.

1. Inhibition of Carbonic Anhydrase II (CA-II)

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit inhibitory activity against carbonic anhydrase II (CA-II). For instance, compounds similar to this compound showed IC50 values ranging from 12.1 µM to 53.6 µM against CA-II. The structural features that enhance binding affinity include the carbamate moiety and the oxadiazole ring, which facilitate multiple hydrogen bonding interactions with active site residues such as Thr199 and Gln92 .

CompoundIC50 (µM)Mechanism
4a12.1CA-II Inhibition
4c13.8CA-II Inhibition
4b19.1CA-II Inhibition
4l53.6Weak CA-II Inhibitor

2. Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer properties. In a study focusing on the inhibition of Rho/MRTF/SRF-mediated gene transcription in PC3 prostate cancer cells, compounds exhibited significant inhibitory effects on cell viability and proliferation . The structure-activity relationship indicated that specific substitutions on the oxadiazole ring were crucial for maintaining biological activity.

Case Study 1: SAR Investigation

A systematic SAR investigation revealed that the presence of electron-donating groups like methoxy on the phenyl ring significantly enhanced the activity against CA-II. Compounds lacking such substitutions showed diminished or no activity . The optimal carbon chain length between the oxadiazole and carboxylic acid was determined to be three carbons for maximum efficacy.

Case Study 2: Antitumor Effects

In vitro studies demonstrated that this compound exhibited potent antitumor effects by inducing apoptosis in cancer cell lines through the modulation of gene expression pathways related to cell survival and proliferation .

Q & A

Basic: What are the optimized synthetic routes for Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate, and how do reaction conditions influence yields?

Answer:
The compound can be synthesized via α-amino acid and acyl hydrazide condensation under thermal heating. Two methods are reported:

  • Method A : Yields 40% using classical thermal conditions (e.g., reflux in ethanol).
  • Method B : Yields 57% under microwave-assisted or solvent-optimized conditions, reducing reaction time .
    Key variables affecting yields include solvent polarity, temperature control, and purification techniques (e.g., flash chromatography). HRMS (TOF MS ESI+) data confirm molecular identity, with calculated vs. experimental mass differences < 2 ppm .

Basic: How is structural characterization performed for this compound, and what analytical data are critical?

Answer:

  • 1H/13C NMR : Assignments focus on oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
  • HRMS : Provides molecular ion [M+H]+ with high accuracy (e.g., m/z calc. 291.0984, exp. 291.0989) .
  • X-ray crystallography : For unambiguous confirmation, SHELXL refinement ( ) is recommended. Related oxadiazole derivatives show planar oxadiazole rings with torsional angles < 5° .

Basic: What methodologies ensure purity assessment, and how are impurities identified?

Answer:

  • HPLC/GC-MS : Detect residual solvents or byproducts (e.g., unreacted acyl hydrazides).
  • Melting point analysis : Sharp melting ranges (e.g., 88–91°C for this compound) indicate purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.4% deviation .

Advanced: How do substituent variations on the oxadiazole ring impact biological activity, and what SAR hypotheses exist?

Answer:

  • Antifungal activity : Analogous 1,3,4-oxadiazoles with 4-methoxyphenyl groups (e.g., LMM5 in ) inhibit Candida albicans via thioredoxin reductase binding (EC50 ~5 μM). Activity correlates with electron-donating substituents enhancing membrane penetration .
  • Anti-TB potential : Structurally similar compounds (e.g., 3d in ) show moderate activity (31% yield in bioactive assays), suggesting the 4-methoxy group may enhance target affinity .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with fungal thioredoxin reductase (Trr1). The oxadiazole ring may form π-π interactions with catalytic cysteine residues .
  • MD simulations : Assess stability of ligand-protein complexes; 100-ns trajectories validate binding modes .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Answer:
Discrepancies (e.g., 40% vs. 57% yields in ) arise from:

  • Reagent purity : Impure starting materials reduce efficiency.
  • Catalyst presence : Unreported trace metals (e.g., from glassware) may accelerate cyclization.
  • Workup protocols : Incomplete extraction or column chromatography can lead to loss .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement ( ).
  • Disorder modeling : For flexible carbamate groups, PART instructions split occupancy .
  • High-resolution data : Collect at synchrotron sources (λ < 1 Å) to resolve oxadiazole ring electron density .

Advanced: Can this compound serve as a precursor for radiolabeled probes, and what modifications are needed?

Answer:

  • Thiol-reactive sites : Introduce –SH groups via benzylthio substituents (e.g., compound 4c in ) for chelator conjugation .
  • Isotope labeling : Replace methoxy groups with 18F or 11C via nucleophilic substitution .

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